![molecular formula C14H19NO3 B2420276 N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide CAS No. 1334377-37-5](/img/structure/B2420276.png)
N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide
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Description
Synthesis Analysis
The synthesis of cinnamamides, including “N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide”, can be achieved from methyl cinnamates and phenylethylamines . This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied . The maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .
Chemical Reactions Analysis
The chemical reactions involving cinnamamides are typically catalyzed by enzymes . For instance, the synthesis of cinnamamides from methyl cinnamates and phenylethylamines is catalyzed by Lipozyme® TL IM . This reaction occurs under mild conditions and has a short residence time . The catalyst can be recycled or reused, providing a rapid and economical strategy for the synthesis and design of cinnamamide derivatives .
Scientific Research Applications
- N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide has shown antioxidant activity. Researchers have explored its potential as a natural antioxidant in food preservation and health supplements .
- Researchers have explored its derivatives for potential drug candidates due to its structural resemblance to biologically active molecules .
- 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, a precursor to N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, has been used to synthesize zinc-selective spiropyran-based fluorescent and photoregenerable receptors .
- Although specific studies on N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide’s antibacterial properties are limited, its structural features suggest potential antimicrobial applications. Further research is needed to explore this aspect .
- Some naturally occurring amines, such as serotonin and epinephrine, function as neurotransmitters in the body. Amide bonds play a critical role in the pharmaceutical industry .
- Researchers have optimized the synthesis process, including solvent choice (methanol vs. ethanol) and reaction conditions (steam bath duration). These optimizations enhance yield and efficiency .
Antioxidant Properties
Synthetic Chemistry and Medicinal Chemistry
Fluorescent and Photoregenerable Receptors
Antibacterial Activity
Biological Pathways and Neurotransmitters
Solvent and Reaction Optimization
properties
IUPAC Name |
(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(17,11-18-2)10-15-13(16)9-8-12-6-4-3-5-7-12/h3-9,17H,10-11H2,1-2H3,(H,15,16)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBPDDQMEGTVQT-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)(COC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)(COC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide |
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